(2R,3S)-3-Methylpent-4-en-2-ol
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Overview
Description
(2R,3S)-3-Methylpent-4-en-2-ol is a chiral alcohol with a unique structure characterized by a double bond and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-3-Methylpent-4-en-2-ol can be achieved through several methods. One common approach involves the asymmetric reduction of the corresponding ketone using chiral catalysts. Another method includes the use of chiral auxiliaries to induce the desired stereochemistry during the synthesis process .
Industrial Production Methods
Industrial production of this compound typically involves large-scale asymmetric synthesis using chiral catalysts. The process is optimized to achieve high yields and purity, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-3-Methylpent-4-en-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.
Reduction: It can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include the corresponding ketones, alkanes, and substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
(2R,3S)-3-Methylpent-4-en-2-ol has several scientific research applications:
Chemistry: It is used as a chiral building block in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of various fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of (2R,3S)-3-Methylpent-4-en-2-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The double bond in the structure also allows for various chemical interactions, contributing to its reactivity and potential biological effects .
Comparison with Similar Compounds
Similar Compounds
(2R,3S)-2,3-Dibromobutane: A compound with similar stereochemistry but different functional groups.
(2R,3S)-Butan-1,2,3,4-tetrol: Another chiral alcohol with multiple hydroxyl groups
Uniqueness
(2R,3S)-3-Methylpent-4-en-2-ol is unique due to its specific combination of a double bond and a hydroxyl group, which imparts distinct chemical and biological properties. This makes it valuable for specialized applications in synthesis and research .
Properties
Molecular Formula |
C6H12O |
---|---|
Molecular Weight |
100.16 g/mol |
IUPAC Name |
(2R,3S)-3-methylpent-4-en-2-ol |
InChI |
InChI=1S/C6H12O/c1-4-5(2)6(3)7/h4-7H,1H2,2-3H3/t5-,6+/m0/s1 |
InChI Key |
COIPQIFWUIDWLU-NTSWFWBYSA-N |
Isomeric SMILES |
C[C@@H](C=C)[C@@H](C)O |
Canonical SMILES |
CC(C=C)C(C)O |
Origin of Product |
United States |
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